1,10-Phenanthroline, 2,2'-(1,3-pyrenediyl)bis-
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Overview
Description
1,10-Phenanthroline, 2,2’-(1,3-pyrenediyl)bis- is a complex organic compound that belongs to the family of phenanthroline derivatives. This compound is characterized by the presence of a pyrene moiety, which is a polycyclic aromatic hydrocarbon, linked to two phenanthroline units. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of coordination chemistry, photophysics, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Phenanthroline, 2,2’-(1,3-pyrenediyl)bis- typically involves the reaction of 1,10-phenanthroline with a pyrene derivative under specific conditions. One common method involves the use of a coupling reaction where the pyrene derivative is functionalized with reactive groups such as halides or boronic acids, which then react with 1,10-phenanthroline in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1,10-Phenanthroline, 2,2’-(1,3-pyrenediyl)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenanthroline units can undergo substitution reactions where hydrogen atoms are replaced by other functional groups such as halides, alkyl, or aryl groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or alkylated phenanthroline derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,10-Phenanthroline, 2,2’-(1,3-pyrenediyl)bis- involves its ability to coordinate with metal ions through the nitrogen atoms of the phenanthroline units. This coordination can lead to the formation of stable complexes that exhibit unique photophysical and electrochemical properties. In biological systems, the compound can intercalate with DNA, disrupting its structure and inhibiting the activity of enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A simpler derivative without the pyrene moiety, commonly used as a ligand in coordination chemistry.
2,2’-Bipyridine: Another bidentate ligand similar to 1,10-phenanthroline but with a different structure.
Phenanthrene: The parent hydrocarbon of 1,10-phenanthroline, lacking the nitrogen atoms.
Uniqueness
1,10-Phenanthroline, 2,2’-(1,3-pyrenediyl)bis- is unique due to the presence of the pyrene moiety, which imparts additional photophysical properties such as fluorescence. This makes it particularly useful in applications requiring light absorption and emission, such as in the development of OLEDs and other photonic devices .
Properties
CAS No. |
646034-87-9 |
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Molecular Formula |
C40H22N4 |
Molecular Weight |
558.6 g/mol |
IUPAC Name |
2-[3-(1,10-phenanthrolin-2-yl)pyren-1-yl]-1,10-phenanthroline |
InChI |
InChI=1S/C40H22N4/c1-4-23-12-16-29-31(33-18-14-27-10-8-25-6-2-20-41-37(25)39(27)43-33)22-32(30-17-13-24(5-1)35(23)36(29)30)34-19-15-28-11-9-26-7-3-21-42-38(26)40(28)44-34/h1-22H |
InChI Key |
IDBJYOOPXIIMNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)C5=NC6=C(C=CC7=C6N=CC=C7)C=C5)C8=NC9=C(C=CC1=C9N=CC=C1)C=C8 |
Origin of Product |
United States |
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